![molecular formula C8H16OSi B14268246 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- CAS No. 160509-33-1](/img/structure/B14268246.png)
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is an organic compound with the molecular formula C7H16OSi. It is a derivative of 3-buten-1-ol, where the hydroxyl group is protected by a trimethylsilyl (TMS) group. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- can be synthesized through the reaction of 3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the protection of hydroxyl groups using silylating agents like trimethylsilyl chloride. The process is scalable and can be adapted for larger production volumes.
化学反应分析
Types of Reactions
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) can be used to remove the TMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- involves its ability to act as a nucleophile or electrophile in various reactions. The TMS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites on the molecule. The compound can participate in addition, elimination, and substitution reactions, depending on the reaction conditions .
相似化合物的比较
Similar Compounds
3-Methyl-3-buten-1-ol, TMS derivative: Similar in structure but with a methyl group at the 3-position.
3-Buten-2-ol: Another butenol derivative with the hydroxyl group at the 2-position.
3-Buten-1-ol: The parent compound without the TMS group.
Uniqueness
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is unique due to the presence of the TMS group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecules with high precision.
属性
CAS 编号 |
160509-33-1 |
|---|---|
分子式 |
C8H16OSi |
分子量 |
156.30 g/mol |
IUPAC 名称 |
2-(trimethylsilylmethylidene)but-3-en-1-ol |
InChI |
InChI=1S/C8H16OSi/c1-5-8(6-9)7-10(2,3)4/h5,7,9H,1,6H2,2-4H3 |
InChI 键 |
KJIWDPNIOBLBIQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C=C(CO)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


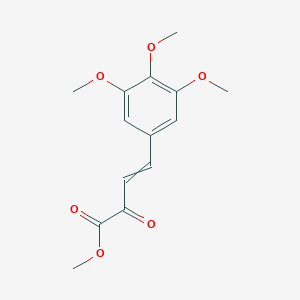
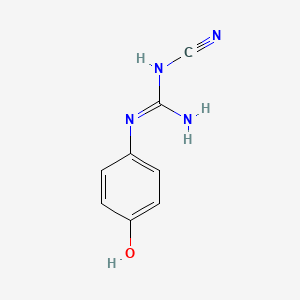
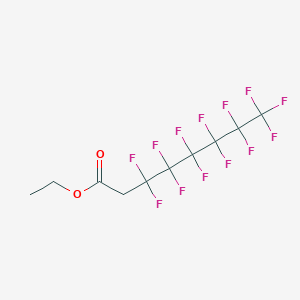
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
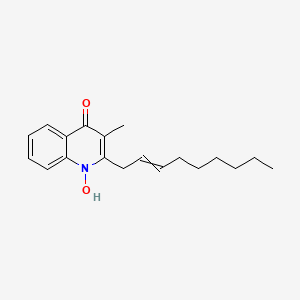
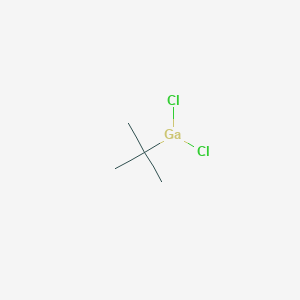
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
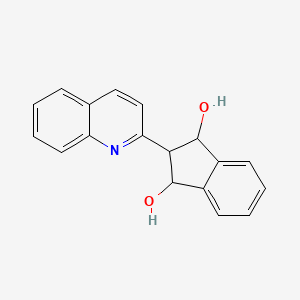
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
